

Arillatose B: A Comprehensive Technical Overview of its Discovery, Isolation, and Biological Significance

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Compound of Interest

Compound Name: Arillatose B

Cat. No.: B1179787

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Abstract

Arillatose B, chemically identified as 6-O-feruloylsucrose, is a naturally occurring sucrose ester that has garnered interest within the scientific community. Initially isolated from the roots of the Greek endemic species *Aristolochia cretica*, its presence has since been reported in a variety of other plant species, including *Polygala arillata* and *Catalpa fargesii* f. *duclouxii*. This technical guide provides an in-depth exploration of the discovery and historical context of **Arillatose B**, detailing the experimental protocols for its isolation and structure elucidation. Furthermore, it summarizes the current understanding of its biological activities, presenting quantitative data where available and outlining the methodologies used in these bioassays. The guide also includes visualizations of experimental workflows to facilitate a deeper understanding of the processes involved.

Discovery and Historical Context

Arillatose B was first reported as a known sucrose ester in a 2005 study by Georgopoulou and colleagues, during their investigation of the chemical constituents of *Aristolochia cretica* roots. [1][2] In this seminal work, **Arillatose B** was isolated alongside a novel sucrose ester, acetoside. The structural determination of **Arillatose B** was accomplished through meticulous

analysis of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy data.^{[1][2]}

Subsequent phytochemical investigations have identified **Arillatose B** in other plant genera, suggesting a wider distribution in the plant kingdom. Notably, it has been isolated from the roots of *Polygala arillata* and the herbs of *Catalpa fargesii* f. *duclouxii*. Its presence has also been detected in staple crops such as rice (*Oryza sativa*) and sesame (*Sesamum indicum*). This widespread occurrence hints at a potential ecological role for the compound and provides multiple natural sources for its extraction.

Table 1: Natural Sources of **Arillatose B**

Plant Species	Family	Part of Plant
<i>Aristolochia cretica</i>	Aristolochiaceae	Roots
<i>Polygala arillata</i>	Polygalaceae	Roots
<i>Catalpa fargesii</i> f. <i>duclouxii</i>	Bignoniaceae	Herbs
<i>Globularia orientalis</i>	Plantaginaceae	Not specified
<i>Oryza sativa</i>	Poaceae	Grain
<i>Sesamum indicum</i>	Pedaliaceae	Seeds

Physicochemical Properties

Arillatose B is a glycoside composed of a sucrose molecule esterified with a ferulic acid moiety at the 6-position of the glucose unit.

Table 2: Physicochemical Identifiers of **Arillatose B**

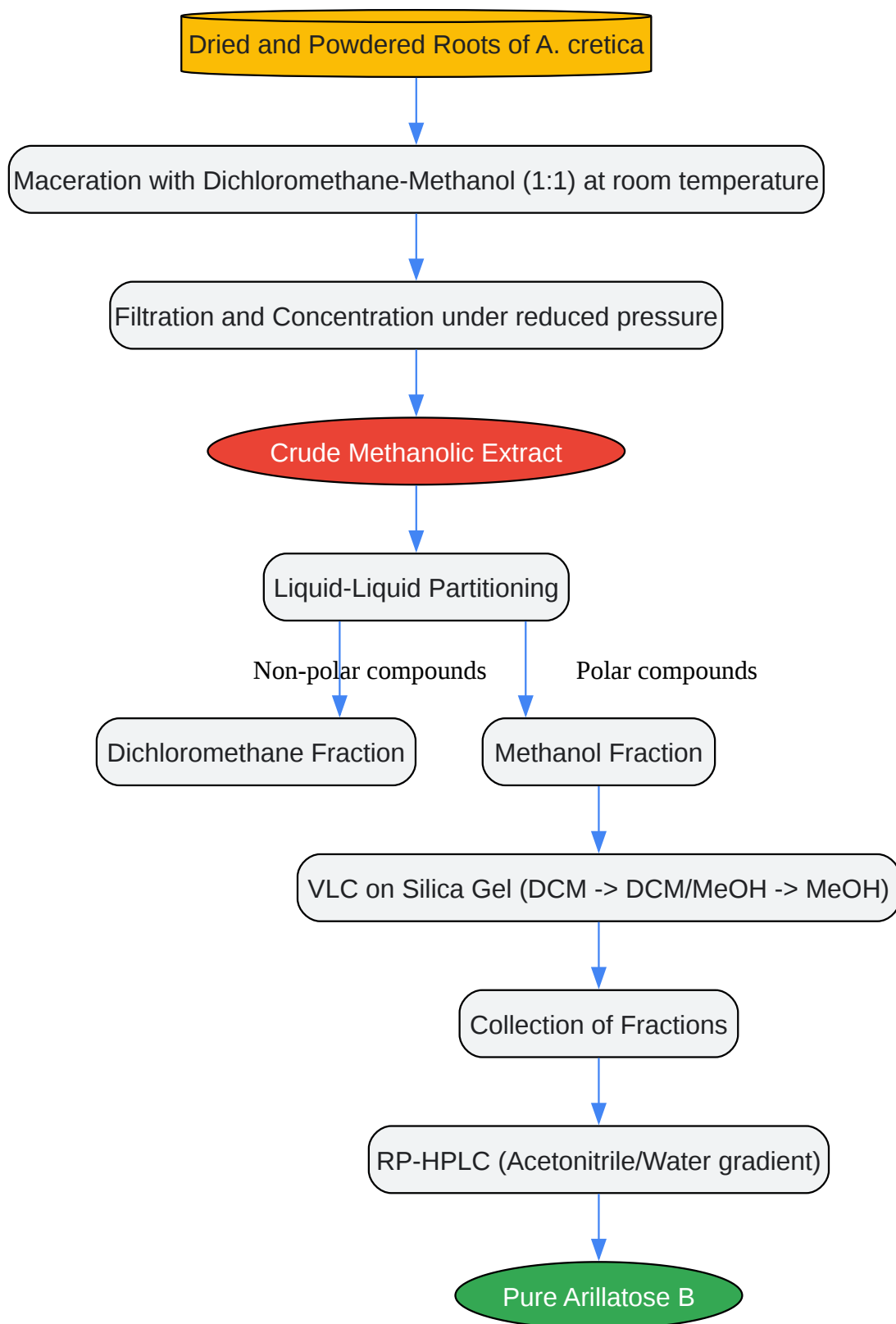
Property	Value
Chemical Name	6-O-feruloylsucrose
IUPAC Name	[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
CAS Number	137941-45-8
Molecular Formula	C22H30O14
Molecular Weight	518.47 g/mol

Experimental Protocols

Isolation of Arillatose B from Aristolochia cretica

The following protocol is based on the methodology described by Georgopoulou et al. (2005) for the isolation of **Arillatose B** from the roots of *A. cretica*.

Experimental Workflow for **Arillatose B** Isolation



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Caption: Workflow for the isolation of **Arillatose B**.

- **Extraction:** The air-dried and powdered roots of *A. cretica* are macerated with a 1:1 mixture of dichloromethane and methanol at room temperature.
- **Concentration:** The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.
- **Fractionation:** The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel, using a solvent gradient starting from dichloromethane and gradually increasing the polarity with methanol.
- **Purification:** Fractions containing **Arillatose B**, identified by thin-layer chromatography (TLC), are pooled and further purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient system to afford the pure compound.

Structure Elucidation

The chemical structure of **Arillatose B** was elucidated using a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance spectroscopy.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, confirming the molecular formula C₂₂H₃₀O₁₄.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: Provides information on the number and chemical environment of protons, revealing signals characteristic of a feruloyl group and a sucrose moiety.
 - ¹³C NMR: Determines the number of carbon atoms and their hybridization states.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the proton networks in the glucose, fructose, and feruloyl residues.

- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. The key HMBC correlation that establishes the position of the feruloyl group is between the protons of the C-6 methylene group of the glucose unit and the carbonyl carbon of the ferulic acid moiety.

Biological Activities and Potential Applications

Preliminary studies and computational analyses suggest that **Arillatose B** possesses a range of biological activities, although comprehensive in vivo and clinical data is still limited.

Antimicrobial and Anti-inflammatory Properties

Arillatose B has been reported to exhibit antimicrobial and anti-inflammatory effects. However, specific quantitative data from these studies, such as Minimum Inhibitory Concentrations (MICs) for antimicrobial activity or IC50 values for inflammatory markers, are not yet widely published in peer-reviewed literature. The general protocols for assessing these activities are outlined below.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

- A two-fold serial dilution of **Arillatose B** is prepared in a 96-well microtiter plate with an appropriate broth medium.
- Each well is inoculated with a standardized suspension of the test microorganism.
- Positive (microorganism and broth) and negative (broth only) controls are included.
- The plate is incubated under suitable conditions for the microorganism.
- The MIC is determined as the lowest concentration of **Arillatose B** that visibly inhibits the growth of the microorganism.

General Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages):

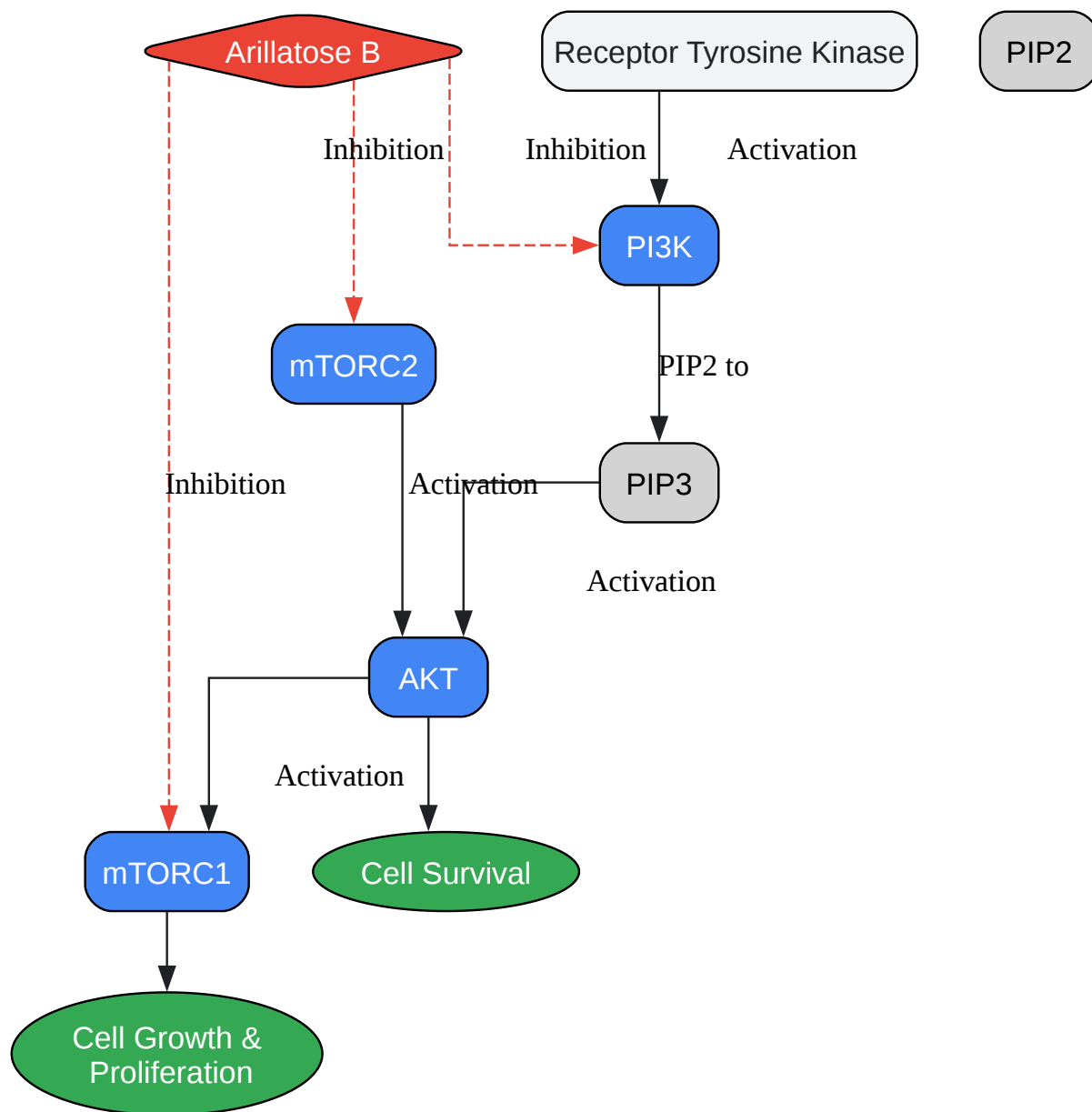
- RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

- The cells are pre-treated with various concentrations of **Arillatose B** for a specified period.
- Inflammation is induced by adding lipopolysaccharide (LPS).
- After incubation, the concentration of nitric oxide (NO) in the cell culture supernatant is measured using the Griess reagent.
- The IC50 value, the concentration of **Arillatose B** that inhibits 50% of NO production, is calculated.

Dual PI3K/mTOR Inhibition

A computational study has identified **Arillatose B** as a potential dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.

Signaling Pathway of PI3K/AKT/mTOR

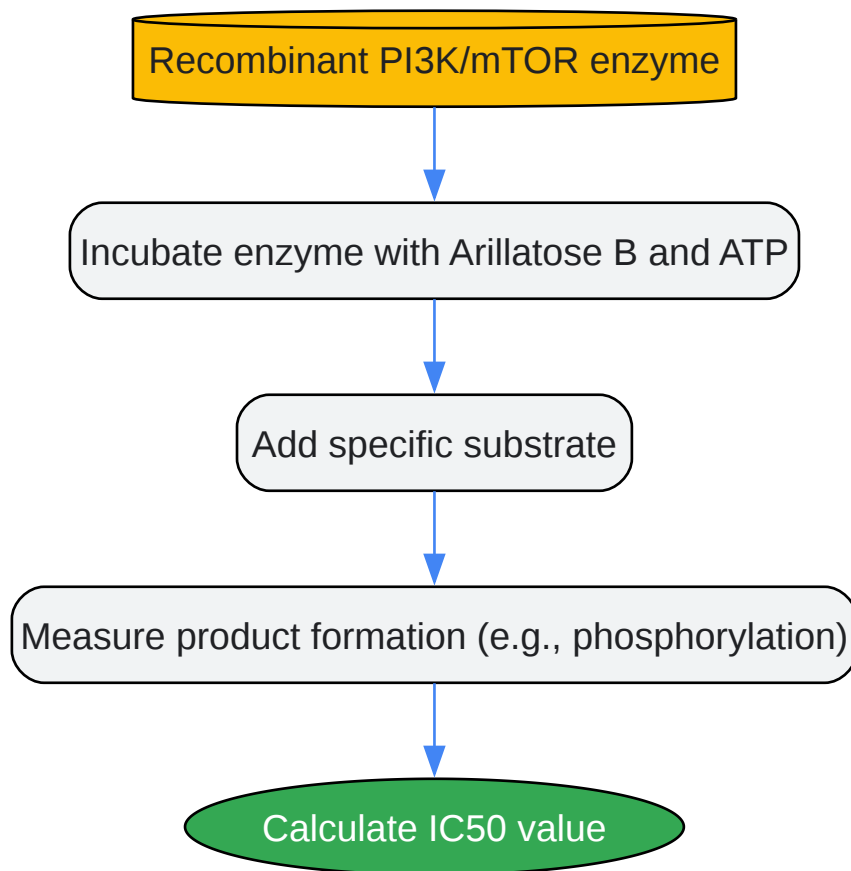


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Caption: Proposed inhibition of the PI3K/mTOR pathway by **Arillatose B**.

The in silico study suggested that **Arillatose B** could bind to the ATP-binding sites of both PI3K and mTOR. Experimental validation of this dual inhibitory activity is a promising area for future research. A typical experimental workflow to validate this would involve in vitro kinase assays.

Experimental Workflow for PI3K/mTOR Kinase Assay



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Caption: General workflow for an in vitro kinase inhibition assay.

Future Perspectives

Arillatose B represents an interesting natural product with potential therapeutic applications.

Future research should focus on:

- **Comprehensive Biological Screening:** Conducting a wide range of in vitro and in vivo studies to fully characterize its pharmacological profile.
- **Mechanism of Action Studies:** Elucidating the precise molecular mechanisms underlying its observed biological activities, particularly the experimental validation of its dual PI3K/mTOR inhibitory potential.

- Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of **Arillatose B** to identify key structural features responsible for its bioactivity and to optimize its potency and selectivity.
- Development of Efficient Extraction and Synthesis Methods: Optimizing isolation protocols from natural sources and developing a total synthesis route to ensure a sustainable supply for further research and development.

This technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug discovery, providing a comprehensive overview of the current knowledge on **Arillatose B** and highlighting promising avenues for future investigation.

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References

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